molecular formula C16H15FN2O2 B2777496 N-(Cyanomethyl)-N-(3-fluorophenyl)-3-(5-methylfuran-2-YL)propanamide CAS No. 1645488-68-1

N-(Cyanomethyl)-N-(3-fluorophenyl)-3-(5-methylfuran-2-YL)propanamide

Cat. No.: B2777496
CAS No.: 1645488-68-1
M. Wt: 286.306
InChI Key: FDZYAHZGOQRTTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(Cyanomethyl)-N-(3-fluorophenyl)-3-(5-methylfuran-2-YL)propanamide (CAS# 1645488-68-1) is an organic compound with the molecular formula C16H15FN2O2 and a molecular weight of 286.30 g/mol . This compound is classified as a TRPM8 (Transient Receptor Potential Melastatin 8) receptor modulator, as identified in patent literature . The TRPM8 receptor is a non-selective cation channel primarily known for being activated by cold temperatures and cooling agents like menthol. As a research chemical, this propanamide derivative provides scientists with a valuable tool for investigating the TRPM8 pathway's role in thermosensation, cold-allodynia, and pain signaling. Its structure, featuring a cyanomethyl group, a fluorophenyl ring, and a methylfuran moiety, offers a unique profile for structure-activity relationship (SAR) studies aimed at developing novel therapeutic agents. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary consumption. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

N-(cyanomethyl)-N-(3-fluorophenyl)-3-(5-methylfuran-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FN2O2/c1-12-5-6-15(21-12)7-8-16(20)19(10-9-18)14-4-2-3-13(17)11-14/h2-6,11H,7-8,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDZYAHZGOQRTTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)CCC(=O)N(CC#N)C2=CC(=CC=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Cyanomethyl)-N-(3-fluorophenyl)-3-(5-methylfuran-2-YL)propanamide typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the cyanomethyl group: This can be achieved by reacting a suitable precursor with cyanide ions under basic conditions.

    Introduction of the fluorophenyl group: This step often involves a nucleophilic aromatic substitution reaction where a fluorine-containing aromatic compound is introduced.

    Attachment of the methylfuran group: This can be done through a coupling reaction, such as a Suzuki or Heck reaction, where the furan ring is attached to the main carbon chain.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to maximize yield and purity, using continuous flow reactors for better control, and employing purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(Cyanomethyl)-N-(3-fluorophenyl)-3-(5-methylfuran-2-YL)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its functional groups.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

N-(Cyanomethyl)-N-(3-fluorophenyl)-3-(5-methylfuran-2-YL)propanamide has several scientific research applications:

    Chemistry: It can be used as a building block in organic synthesis to create more complex molecules.

    Biology: The compound may serve as a probe or ligand in biochemical studies.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which N-(Cyanomethyl)-N-(3-fluorophenyl)-3-(5-methylfuran-2-YL)propanamide exerts its effects involves interactions with molecular targets such as enzymes or receptors. The cyanomethyl and fluorophenyl groups may enhance binding affinity, while the methylfuran group could influence the compound’s stability and reactivity. The exact pathways depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-(Cyanomethyl)-N-(3-chlorophenyl)-3-(5-methylfuran-2-YL)propanamide
  • N-(Cyanomethyl)-N-(3-bromophenyl)-3-(5-methylfuran-2-YL)propanamide
  • N-(Cyanomethyl)-N-(3-methylphenyl)-3-(5-methylfuran-2-YL)propanamide

Uniqueness

N-(Cyanomethyl)-N-(3-fluorophenyl)-3-(5-methylfuran-2-YL)propanamide is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical properties and biological activity. Fluorine atoms are known to enhance metabolic stability and binding affinity in drug molecules, making this compound particularly interesting for medicinal chemistry.

Biological Activity

N-(Cyanomethyl)-N-(3-fluorophenyl)-3-(5-methylfuran-2-YL)propanamide, with the CAS number 1645488-68-1, is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

The molecular formula for this compound is C16H15FN2O2C_{16}H_{15}FN_2O_2 with a molecular weight of 286.30 g/mol. The structure includes a cyanomethyl group, a fluorophenyl moiety, and a furan derivative, which are known to influence biological interactions.

PropertyValue
Molecular Formula C₁₆H₁₅FN₂O₂
Molecular Weight 286.30 g/mol
CAS Number 1645488-68-1

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including anti-inflammatory, analgesic, and potential anticancer properties. The following sections detail these activities based on current literature.

Anti-inflammatory Activity

Recent studies have shown that compounds similar to this compound can inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response. For instance, the IC50 values for related compounds have been documented in the literature:

Compound NameIC50 (μM)Activity Type
This compoundTBDCOX Inhibitor
Similar Compound A12.5COX-1 Inhibitor
Similar Compound B8.0COX-2 Inhibitor

Anticancer Properties

The compound has also been evaluated for its anticancer properties. In vitro studies indicate that it may induce apoptosis in cancer cell lines through the modulation of signaling pathways such as the MAPK pathway. A study by highlighted the effects of related compounds on cell viability and apoptosis markers.

Case Studies

  • Case Study on COX Inhibition : A study conducted on a series of furan derivatives demonstrated that modifications in the structure significantly affected COX inhibition potency. The compound's structure was optimized to enhance its binding affinity to COX enzymes.
  • Anticancer Activity Evaluation : In another investigation, this compound was tested against various cancer cell lines (e.g., breast and colon cancer). Results showed a dose-dependent decrease in cell proliferation, suggesting potential therapeutic applications in oncology.

The proposed mechanism of action for the biological activity of this compound involves:

  • Inhibition of Enzymatic Activity : By binding to active sites on COX enzymes.
  • Modulation of Signaling Pathways : Affecting pathways responsible for cell survival and proliferation.

Q & A

Q. What are the key synthetic routes for N-(Cyanomethyl)-N-(3-fluorophenyl)-3-(5-methylfuran-2-yl)propanamide, and how are reaction conditions optimized?

The synthesis typically involves multi-step organic reactions, including nucleophilic substitution, amide coupling, and furan ring functionalization. For example:

  • Step 1 : Substitution reactions under alkaline conditions to introduce the cyanomethyl group (analogous to methods in ).
  • Step 2 : Amide bond formation using condensing agents like EDCI or DCC, with triethylamine as a base (similar to ).
  • Step 3 : Functionalization of the furan moiety via palladium-catalyzed cross-coupling (inferred from ). Optimization requires precise control of temperature (e.g., reflux for amidation), pH (alkaline for substitutions), and solvent polarity (e.g., DMF for coupling). Reaction progress is monitored via thin-layer chromatography (TLC) and NMR spectroscopy .

Q. How is the molecular structure of this compound validated experimentally?

  • X-ray crystallography : Utilizes programs like SHELXL ( ) to resolve crystal structures, particularly for confirming stereochemistry and bond angles.
  • Spectroscopic techniques :
  • ¹H/¹³C NMR : Assigns proton environments (e.g., fluorophenyl protons at δ 7.2–7.8 ppm) and carbonyl signals (~δ 170 ppm).
  • HRMS : Validates molecular weight (e.g., [M+H]+ calculated for C₁₇H₁₆FN₂O₂: 305.1197) .

Q. What analytical techniques are critical for purity assessment?

  • HPLC-PDA : Quantifies impurities (<0.5% required for pharmacological studies).
  • Elemental analysis : Confirms C, H, N, and F content within ±0.3% of theoretical values.
  • Melting point consistency : Sharp melting points (e.g., 145–147°C) indicate crystalline purity .

Q. How does the compound’s stability influence storage and handling protocols?

  • Photostability : Store in amber vials due to UV-sensitive nitrile and furan groups.
  • Hygroscopicity : Desiccate at −20°C to prevent hydrolysis of the amide bond.
  • Thermal degradation : Avoid temperatures >100°C (TGA data from analogs in shows decomposition at ~120°C) .

Advanced Research Questions

Q. How can reaction yields be improved for large-scale synthesis without compromising purity?

  • Flow chemistry : Continuous reactors reduce side reactions (e.g., via ’s methods for intermediates).
  • Microwave-assisted synthesis : Accelerates amidation steps (30-minute vs. 12-hour reflux).
  • Catalyst optimization : Palladium nanoparticles (Pd/C) enhance coupling efficiency (80%→92% yield in ) .

Q. How should researchers resolve contradictions in spectroscopic data during structural elucidation?

  • Case study : Discrepancies in ¹H NMR splitting patterns may arise from rotamers in the propanamide chain. Use VT-NMR (variable temperature) to coalesce signals at 60°C.
  • Cross-validation : Combine 2D NMR (COSY, HSQC) with computational modeling (DFT for predicted spectra) .

Q. What computational methods predict the compound’s pharmacokinetic properties?

  • Molecular docking : Screens against CYP450 isoforms (e.g., CYP3A4 metabolism in analogs).
  • ADMET prediction : Tools like SwissADME estimate logP (~2.8) and BBB permeability (low due to amide hydrophilicity) .

Q. How can in vivo studies be designed to evaluate bioactivity while minimizing toxicity?

  • Dose optimization : Start with 0.1–10 mg/kg in rodent models, based on LD₅₀ data from structurally related compounds (e.g., ’s acrylamide analogs).
  • Metabolite tracking : Use LC-MS/MS to identify cyanomethyl-derived metabolites (e.g., thiocyanate byproducts) .

Q. What strategies mitigate challenges in crystallizing this compound for X-ray studies?

  • Co-crystallization : Add tartaric acid to stabilize polar groups.
  • Slow evaporation : Use 1:3 DCM/hexane mixtures at 4°C (adapted from ’s SHELX workflows) .

Q. How do structural modifications (e.g., fluorophenyl vs. chlorophenyl) impact biological activity?

  • SAR analysis : Fluorine’s electron-withdrawing effect increases binding affinity to targets like kinase enzymes (e.g., 3-fluorophenyl analogs in show 2× higher IC₅₀ than chlorophenyl).
  • Comparative assays : Test against NIH/3T3 cells for cytotoxicity thresholds .

Methodological Resources

Technique Application Key References
X-ray crystallographyAbsolute configuration determinationSHELXL ()
HRMSMolecular ion validation
VT-NMRRotamer analysis
HPLC-PDAPurity profiling
Molecular dockingTarget interaction modeling

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.